2-(哌嗪-1-基)苯基-1-磺酰胺

描述

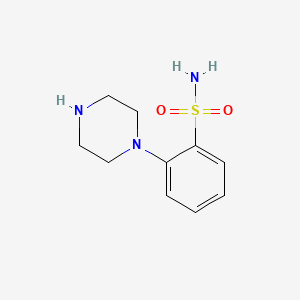

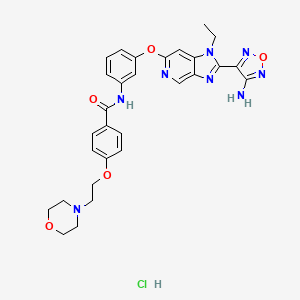

“2-(Piperazin-1-yl)benzene-1-sulfonamide” is a chemical compound . It is a derivative of sulfonamide, which is a functional group that forms the basis of several groups of drugs .

Molecular Structure Analysis

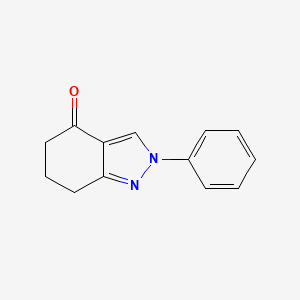

The molecular structure of “2-(Piperazin-1-yl)benzene-1-sulfonamide” is characterized by the presence of a piperazine ring attached to a benzene ring which is further connected to a sulfonamide group .科学研究应用

心血管研究

一项关于 MCC-135 疗效的研究表明,MCC-135 中含有与 2-(Piperazin-1-yl)benzene-1-sulfonamide 相似的哌嗪结构,在接受原发性经皮冠状动脉介入治疗的急性心肌梗死患者中,MCC-135 在保留左心室射血分数或减小梗死面积方面没有显示出显着益处。这表明在探索心脏功能和损伤恢复方面具有潜在应用,尽管结果尚无定论 (Jang 等,2008)。

肿瘤学

Venetoclax 是一种 B 细胞淋巴瘤 2 抑制剂,其代谢涉及哌嗪衍生物,突出了其在癌症治疗药代动力学理解中的作用。这表明像 2-(Piperazin-1-yl)benzene-1-sulfonamide 这样的化合物可能与研究肿瘤学的药物代谢和处置有关 (Liu 等,2017)。

神经病学

对磺酰胺类抗惊厥药磺噻米的研究提供了对其在癫痫治疗中的有效性和副作用的见解。尽管没有直接联系,但了解磺噻米作用机制的研究可以受益于了解相关磺酰胺类化合物(如 2-(Piperazin-1-yl)benzene-1-sulfonamide)的特性,尤其是在优化治疗效果和最大程度减少不良反应方面 (Laveck 等,1962)。

精神药理学

哌嗪衍生物 TFMPP 已被研究其对人类的主观影响,显示出与苯丙胺类兴奋剂的相似性。这项研究突出了哌嗪结构在新精神活性物质的开发和理解中的重要性,表明 2-(Piperazin-1-yl)benzene-1-sulfonamide 也可能与研究神经递质系统及其对情绪和行为的影响有关 (Jan 等,2010)。

影像和放射性药物

[18F]DASA-23 靶向丙酮酸激酶 M2,其组成中涉及哌嗪结构,证明了此类化合物在开发用于癌症诊断的 PET 显像剂中的效用。这突出了 2-(Piperazin-1-yl)benzene-1-sulfonamide 在影像技术进步中的潜力,以实现更好的疾病检测和监测 (Patel 等,2019)。

未来方向

作用机制

Mode of Action

The specific mode of action of 2-(Piperazin-1-yl)benzene-1-sulfonamide is currently unknown . It is likely that the compound interacts with its targets to induce changes in cellular processes, but the exact mechanisms remain to be elucidated.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Piperazin-1-yl)benzene-1-sulfonamide . .

属性

IUPAC Name |

2-piperazin-1-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c11-16(14,15)10-4-2-1-3-9(10)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H2,11,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSICCHXDSOMHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-Chlorophenyl)-4-fluoropiperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2721740.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2721742.png)

![2-fluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2721745.png)

![[2-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2721752.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2721760.png)

![N-[2-(2-Fluoro-4-sulfamoylphenyl)propan-2-yl]but-2-ynamide](/img/structure/B2721763.png)